molecular formula C13H19FN2O B2418043 1-[3-(4-Fluorophenoxy)propyl]piperazine CAS No. 91940-44-2

1-[3-(4-Fluorophenoxy)propyl]piperazine

Número de catálogo: B2418043
Número CAS: 91940-44-2
Peso molecular: 238.306
Clave InChI: KUBAKABDMNMEGZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-[3-(4-Fluorophenoxy)propyl]piperazine (CAS 91940-44-2) is a piperazine derivative of significant interest in medicinal chemistry and pharmacological research. Piperazine is a privileged scaffold in drug discovery, known for its broad and potent biological activities. Piperazine-based compounds are associated with a wide range of pharmacological effects, including antimicrobial, antidepressant, antipsychotic, and antihistaminic activities . The specific molecular structure of this compound, featuring a fluorophenoxypropyl chain, makes it a valuable building block for developing new therapeutic agents and studying drug-receptor interactions. This compound is recognized as a key synthetic intermediate. It is a structural fragment of more complex molecules, such as Cisapride, a serotonin 5-HT4 receptor agonist . As a piperazine derivative, its mechanism of action in research settings often involves interaction with neurological and receptor targets, as piperazine can mimic the action of neurotransmitters like gamma-aminobutyric acid (GABA) in certain contexts, leading to inhibitory effects . Researchers utilize this chemical for its potential in designing and synthesizing novel bioactive molecules. It is supplied for laboratory research applications. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

1-[3-(4-fluorophenoxy)propyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19FN2O/c14-12-2-4-13(5-3-12)17-11-1-8-16-9-6-15-7-10-16/h2-5,15H,1,6-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUBAKABDMNMEGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CCCOC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structure Activity Relationship Sar Studies of 1 3 4 Fluorophenoxy Propyl Piperazine Derivatives

General Principles of SAR in Piperazine-Containing Compounds

The piperazine (B1678402) ring is a privileged scaffold in drug discovery, particularly for agents targeting the central nervous system (CNS). nih.govnih.gov Its prevalence is due to a combination of favorable physicochemical and structural properties. The two nitrogen atoms in the six-membered ring can be easily modified, allowing for the introduction of diverse substituents to modulate pharmacological activity, selectivity, and pharmacokinetic profiles. bg.ac.rsneuroquantology.com

The basicity of the piperazine nitrogens (typically the one distal to the aryl group) is a key feature, as this nitrogen is usually protonated at physiological pH. bg.ac.rs This positive charge is crucial for forming strong ionic interactions, or salt bridges, with negatively charged amino acid residues, such as aspartic acid, which is a common feature in the binding sites of aminergic G-protein coupled receptors (GPCRs) like serotonin (B10506) and dopamine (B1211576) receptors. bg.ac.rs This interaction often serves as the primary anchor for the ligand to the receptor. bg.ac.rs Furthermore, the piperazine ring can improve the aqueous solubility of drug candidates, which is a beneficial property for bioavailability. nih.gov The chair conformation of the piperazine ring also provides a rigid and defined three-dimensional structure from which substituents can be projected into specific regions of a receptor's binding pocket. nih.gov

Influence of Piperazine Ring Substitutions on Biological Activity

Substitutions on both the nitrogen atoms and, less commonly, the carbon atoms of the piperazine ring significantly impact the biological activity of its derivatives. Modifications primarily focus on the N-1 aryl group and the N-4 substituent attached via the alkyl linker.

The substitution pattern on the aryl ring directly attached to the N-1 nitrogen of the piperazine is a critical determinant of receptor affinity and selectivity. While the parent compound of this article features a hydrogen at this position, many potent ligands incorporate an aryl group at N-1. The nature and position of substituents on this aryl ring can drastically alter the pharmacological profile. For instance, in a series of hydantoin-phenylpiperazine derivatives, substitution at the ortho position of the phenyl ring with a group having a negative potential was found to be favorable for affinity at both 5-HT1A and α1-adrenergic receptors. nih.gov Conversely, the meta position was identified as being important for differentiating between these two receptor types, with the 5-HT1A receptor accommodating bulkier substituents than the α1 receptor. nih.gov

The substituent at the N-4 position, typically at the end of the alkyl linker, is equally important for defining the compound's activity. Studies have shown that attaching large, bulky groups such as phthalimido or benzamido moieties to the terminus of a butyl chain on the N-4 nitrogen can produce compounds with very high affinity for 5-HT1A receptors. nih.gov The introduction of electron-withdrawing groups into the N-arylpiperazine part of a molecule is often considered favorable for antidepressant activity. bg.ac.rs

The following table illustrates how modifications to the N-1 aryl group and the N-4 substituent influence receptor binding affinity.

CompoundN-1 Aryl GroupN-4 Substituent (via Butyl Linker)5-HT1A Affinity (Ki, nM)
1 PhenylPhthalimido4.8
2 2-MethoxyphenylPhthalimido0.6
3 1-NaphthylPhthalimido1.4
4 2-MethoxyphenylBenzamido2.5

Data compiled from Glennon et al., 1988. nih.gov

The two nitrogen atoms of the piperazine ring play distinct and crucial roles in receptor binding. The N-1 nitrogen, being directly attached to an aromatic system in many LCAPs, has its basicity significantly reduced, making it less likely to be protonated. Its primary role is to correctly orient the aryl group for interactions within a hydrophobic pocket of the receptor. bg.ac.rs

In contrast, the N-4 nitrogen (the one connected to the propyl linker in the parent compound) retains its aliphatic amine character and is readily protonated at physiological pH. bg.ac.rs This protonated nitrogen is widely recognized as the key interaction point for high-affinity binding to many aminergic GPCRs. It forms a critical salt bridge with a highly conserved aspartate residue (Asp) in the third transmembrane domain (TM3) of these receptors. bg.ac.rsresearchgate.net This strong ionic bond is considered a primary anchoring point that stabilizes the ligand-receptor complex and is a decisive factor for the potency of arylpiperazine ligands. bg.ac.rs

Structural Contributions of the Propyl Linker

The length of the alkyl linker is a determining factor for biological activity. Numerous studies on LCAPs have demonstrated that an optimal linker length exists for maximizing affinity at a specific receptor. For serotonin receptors, particularly the 5-HT1A subtype, a linker composed of three to four methylene (B1212753) units (propyl or butyl) is often found to be optimal. nih.govnih.gov This specific length allows the molecule to span the distance between two key interaction regions within the receptor's binding site: the region that accommodates the arylpiperazine portion and another that binds the terminal moiety. nih.gov

Shortening or lengthening the chain often leads to a significant decrease in affinity. nih.gov For example, in one study of arylpiperazine derivatives, compounds with a tetramethylene (four-carbon) spacer generally showed higher affinity for the 5-HT1A receptor than their trimethylene (three-carbon) counterparts. nih.gov The flexibility of the alkyl chain is also vital, as it allows the molecule to adopt the necessary conformation to fit snugly within the binding pocket. nih.gov However, excessive flexibility can be entropically unfavorable. Some research has explored using more constrained linkers to lock the molecule into a bioactive conformation, though this can also negatively impact binding if the constrained geometry is not ideal. nih.gov

The table below shows the effect of linker length on 5-HT1A receptor affinity for a series of 1-(2-methoxyphenyl)piperazine (B120316) derivatives.

CompoundLinker Length (n)Terminal Group5-HT1A Affinity (Ki, nM)
5 2Phthalimido114
6 3Phthalimido10.4
7 4Phthalimido0.6
8 5Phthalimido10.1

Structure: 1-(2-methoxyphenyl)-4-[(CH₂)n-phthalimido]piperazine. Data compiled from Glennon et al., 1988. nih.gov

Impact of the Fluorophenoxy Moiety on Receptor Interactions

The terminal fluorophenoxy group of 1-[3-(4-Fluorophenoxy)propyl]piperazine plays a significant role in modulating the molecule's interaction with target receptors. The phenoxy group itself provides a broad, hydrophobic surface that can engage in van der Waals and aromatic-aromatic (π-π stacking) interactions with hydrophobic amino acid residues in the receptor pocket. bg.ac.rs

Substitutions on the Fluorophenyl Ring

The electronic and steric properties of substituents on the terminal fluorophenyl ring of this compound derivatives can significantly modulate their interaction with biological targets. The position and nature of these substituents are critical determinants of binding affinity and selectivity.

In related series of arylpiperazine compounds, the presence of a halogen substitute on the phenyl moiety has been found to be essential for inhibitory effects on certain transporters. frontiersin.org For instance, in a study of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine analogues, the halogen on the fluorophenyl ring was crucial for activity at both ENT1 and ENT2 transporters. frontiersin.org While this study does not directly investigate this compound, it underscores the importance of the halogenated phenyl ring in this class of compounds.

Furthermore, computational studies on other piperazine-based compounds have revealed that modifications to the phenyl ring can be detrimental to binding affinity. For example, in a series of benzylpiperidine-derived sigma receptor ligands, a 4-fluorophenyl-substituted derivative resulted in the poorest S1R ligand among the tested compounds. nih.gov This suggests that the electronic and steric profile of the 4-fluoro substitution in this compound may be finely tuned for its biological targets, and alterations could lead to a decrease in activity.

The following table summarizes the general effects of substitutions on the phenyl ring of arylpiperazine derivatives based on related studies.

Substitution PositionSubstituent TypeGeneral Effect on ActivityReference
Para (4-position)Halogen (e.g., Fluoro)Often crucial for maintaining or enhancing activity. frontiersin.org
Para (4-position)HydroxylCan be detrimental to affinity for some receptors. nih.gov
Other positionsVariedEffects are highly dependent on the specific target and the nature of the substituent.

Functionalization of the Phenoxy Group

The phenoxy group in this compound serves as a critical linker and a key pharmacophoric feature. Modifications to this group, including the ether linkage and the phenyl ring itself, can have a profound impact on the compound's biological profile.

In a study of 3-phenoxypropyl piperidine (B6355638) analogues, which share a similar structural motif, the exploration of the 3-phenoxypropyl region led to the identification of several potent and selective agonists for the ORL1 (NOP) receptor. nih.gov This indicates that the phenoxypropyl linker is a key determinant of activity and that modifications in this region are well-tolerated and can be used to optimize potency.

Bioisosteric replacement of the phenoxy moiety is a common strategy in medicinal chemistry to improve pharmacokinetic properties or to explore new interactions with the target protein. For example, replacing a phenyl ring with a bioisosteric heterocycle can alter the electronic distribution and hydrogen bonding capacity of the molecule, potentially leading to improved activity or selectivity. While specific examples of functionalization of the phenoxy group in this compound are not detailed in the provided search results, the principles of bioisosteric replacement are well-established.

The following table outlines potential functionalizations of the phenoxy group and their hypothetical effects based on general medicinal chemistry principles.

Functionalization StrategyPotential Effect on Activity
Replacement of ether linkage (e.g., with thioether, amine)Alters bond angles, flexibility, and electronic properties, which can significantly impact binding.
Substitution on the phenoxy-phenyl ringCan modulate electronic properties and introduce new points of interaction with the receptor.
Bioisosteric replacement of the phenyl ring (e.g., with pyridine (B92270), thiophene)Can alter polarity, metabolic stability, and introduce specific interactions (e.g., hydrogen bonds with the pyridine nitrogen).

Comparative SAR with Piperidine and Homopiperazine (B121016) Analogues

The nature of the central heterocyclic ring is a cornerstone of the SAR of this class of compounds. Replacing the piperazine ring in this compound with piperidine or homopiperazine can significantly affect a molecule's basicity, conformational flexibility, and its ability to act as a hydrogen bond donor or acceptor, thereby influencing its pharmacological activity.

In studies of other compound series, the exchange of a piperazine for a piperidinyl group has been shown to be a viable strategy for maintaining or even improving biological activity. For instance, in a series of phenoxybenzylpiperazine derivatives acting as CCR8 agonists, the substitution of the piperazine with a piperidine group afforded compounds with promising agonistic activity. researchgate.net Similarly, in a study of sigma receptor ligands, the σ1 affinities and subtype selectivities of four piperidine derivatives were found to be generally comparable to those of their piperazine analogues. nih.gov

Homopiperazine analogues, which introduce an additional methylene unit into the ring, increase the ring's flexibility and the distance between the nitrogen atoms. This can alter the molecule's ability to adopt the optimal conformation for receptor binding. The impact of this modification is target-dependent. Piperazine and homopiperazine are well-studied heterocycles in drug design, and the optimization of drug candidates often involves exploring these and other bioisosteres to refine potency and selectivity. nih.gov

The following table provides a comparative overview of these heterocyclic cores.

Heterocyclic CoreKey PropertiesGeneral Impact on SARReference
PiperazineTwo basic nitrogen atoms, exists in a chair conformation. Can act as a hydrogen bond acceptor.Often crucial for anchoring the molecule in the binding pocket through interactions with acidic residues. researchgate.net
PiperidineOne basic nitrogen atom.Can maintain activity, sometimes with improved selectivity or pharmacokinetic properties. nih.govresearchgate.net
HomopiperazineSeven-membered ring, increased flexibility, two nitrogen atoms.Increased flexibility can be beneficial or detrimental depending on the conformational requirements of the binding site. nih.gov

Computational Chemistry and Pharmacophore Modeling in SAR Elucidation

Computational chemistry and pharmacophore modeling are indispensable tools for understanding the SAR of arylpiperazine derivatives. These methods provide insights into the three-dimensional arrangement of chemical features necessary for biological activity and can guide the design of new, more potent compounds.

Pharmacophore models for arylpiperazine ligands often highlight the importance of a basic nitrogen atom, an aromatic ring, and specific hydrophobic and hydrogen-bonding features. For ligands targeting the 5-HT1A receptor, a common target for arylpiperazines, pharmacophore models have been developed to explain the affinity and selectivity of these compounds. nih.gov These models can be used to align a series of compounds and build 3D-QSAR models, such as CoMFA, which can predict the activity of novel analogues.

Molecular docking studies can further elucidate the binding mode of these ligands within the receptor's active site. For instance, docking studies of piperidine/piperazine-based compounds at the sigma-1 receptor have revealed crucial interactions, such as a salt bridge with a glutamate (B1630785) residue, that anchor the ligand in the binding pocket. nih.gov Such computational approaches can explain why certain structural modifications are beneficial or detrimental to activity. For example, they can rationalize why the addition of a particular substituent leads to a loss of affinity due to steric hindrance or an unfavorable electronic interaction.

The key features of a pharmacophore for a related class of arylpiperazine derivatives are summarized in the table below.

Pharmacophore FeatureDescriptionImportance in SARReference
Basic NitrogenThe nitrogen atom of the piperazine ring.Typically forms a key ionic or hydrogen bond interaction with an acidic residue in the receptor. nih.gov
Aromatic RingThe fluorophenyl moiety.Engages in hydrophobic or pi-stacking interactions within the binding pocket. nih.gov
Hydrophobic RegionsOther non-polar parts of the molecule.Contribute to the overall binding affinity through van der Waals interactions. nih.gov
Hydrogen Bond Acceptors/Donorse.g., the ether oxygen.Can form specific hydrogen bonds with the receptor, contributing to affinity and selectivity.

Pharmacological Characterization and Receptor Interaction Profiling

Receptor Binding Affinity and Selectivity Studies

The interaction of compounds based on the 1-[3-(4-Fluorophenoxy)propyl]piperazine template with various receptor systems has been a subject of extensive investigation, revealing a complex and often potent binding profile.

Dopamine (B1211576) Receptor Subtype Interactions (D1, D2, D3, D4)

The dopaminergic system is a primary target for arylpiperazine derivatives. Dopamine receptors, which are GPCRs, are classified into D1-like (D1, D5) and D2-like (D2, D3, D4) subfamilies. nih.gov Structurally related compounds frequently exhibit a pronounced affinity for the D2-like receptors, particularly D2 and D3.

Research into novel 1-(3-((6-fluoropyridin-3-yl)oxy)propyl)piperazine derivatives, which are bioisosteres of the title compound, has identified molecules with potent agonist activity at D2 and D3 receptors. researchgate.net This suggests that the core scaffold is conducive to binding within the dopamine receptor pocket. The multitarget approach of engaging both dopamine and serotonin (B10506) receptors is a common strategy in the development of treatments for neuropsychiatric disorders. researchgate.net

Table 1: Dopamine Receptor Functional Activity of Structurally Related Piperazine (B1678402) Derivatives

Compound Receptor EC50 (nmol/L) Functional Activity Source
7b D2 0.9 Agonist researchgate.net
D3 19 Agonist researchgate.net
34c D2 3.3 Agonist researchgate.net

Serotonin Receptor Subtype Interactions (5-HT1A, 5-HT2A, 5-HT2C, 5-HT4, 5-HT7)

The serotonin (5-HT) system is another critical target for this class of compounds. Potent 5-HT2A receptor antagonism combined with dopamine D2 receptor modulation is a hallmark of many modern antipsychotic agents. nih.gov Furthermore, 5-HT1A agonism is another key feature that can contribute to therapeutic efficacy. nih.govnih.gov

Studies on piperazine derivatives designed with a similar template have demonstrated significant activity at serotonin receptors. For instance, the same 1-(3-((6-fluoropyridin-3-yl)oxy)propyl)piperazine series that showed dopamine receptor agonism also displayed potent agonistic effects at the 5-HT1A receptor, highlighting a multi-target profile. researchgate.net This dual engagement of dopamine and serotonin pathways is a sought-after characteristic in drug discovery for complex neurological conditions. nih.gov

Table 2: Serotonin Receptor Functional Activity of Structurally Related Piperazine Derivatives

Compound Receptor EC50 (nmol/L) Functional Activity Source
7b 5-HT1A 2.3 Agonist researchgate.net

| 34c | 5-HT1A | 1.4 | Agonist | researchgate.net |

Opioid Receptor Subtype Interactions (Mu, Delta, Kappa)

The opioid receptors (mu, delta, and kappa) are another family of GPCRs where piperazine-containing molecules have shown significant activity. Research on 1-substituted 4-(3-hydroxyphenyl)piperazines has revealed that this structural class can act as pure opioid receptor antagonists. nih.gov Compounds from this series display low nanomolar potencies at all three major opioid receptor subtypes. nih.gov This antagonistic profile is determined through functional assays, such as the [³⁵S]GTPγS binding assay, which measures G-protein activation upon receptor binding. nih.gov

Table 3: Opioid Receptor Antagonist Potency of Structurally Related Piperazine Derivatives

Compound Receptor Ke (nM) Functional Activity Source
5c Mu (µ) 1.01 Antagonist nih.gov
Delta (δ) 6.99 Antagonist nih.gov

Histamine (B1213489) Receptor Subtype Interactions (H1, H3)

Histamine receptors, particularly the H3 subtype, are important neuromodulatory targets in the central nervous system. nih.gov The H3 receptor acts as both an autoreceptor on histamine neurons and a heteroreceptor modulating the release of other key neurotransmitters like dopamine and serotonin. nih.gov Piperazine and piperidine (B6355638) derivatives have been identified as potent histamine H3 receptor antagonists. nih.gov The piperazine ring is a common structural feature in ligands designed for this receptor, contributing to high-affinity binding. nih.gov Nonimidazole inverse agonists have also been developed from related piperidine structures, demonstrating potent functional activity at the H3 receptor. nih.gov

Exploration of Other G-Protein Coupled Receptor (GPCR) Interactions

The versatility of the arylpiperazine scaffold extends to other GPCRs and related neural targets.

Sigma (σ) Receptors: While not classic GPCRs, sigma receptors are important targets in the CNS. Studies have shown that some H3 receptor antagonists bearing a piperazine moiety also possess nanomolar affinity for the sigma-1 (σ₁) receptor. nih.gov

Adrenergic Receptors: A NAF-derived α1D/1A antagonist, 1-benzyl-N-(3-(4-(2-methoxyphenyl) piperazine-1-yl) propyl)-1H-indole-2-carboxamide (HJZ-12), has been developed, indicating that the arylpiperazine structure can be tailored to achieve high subtype-selectivity for α-adrenoceptors. frontiersin.org

Melanocortin Receptors: A potent and selective antagonist of the melanocortin-4 receptor was identified from a series of piperazine derivatives, further demonstrating the broad applicability of this chemical scaffold. nih.gov

In Vitro Functional Assays for Agonism, Partial Agonism, and Antagonism

In vitro functional assays are crucial for determining not just if a compound binds to a receptor, but the nature of its effect upon binding. These assays measure the cellular response following receptor activation, classifying compounds as agonists (which activate the receptor), antagonists (which block the receptor from being activated), or partial agonists (which provide a submaximal activation).

The pharmacological data for analogues of this compound show a wide range of functional outcomes:

Agonism: As detailed in Tables 1 and 2, derivatives have been shown to act as potent full agonists at dopamine D2/D3 and serotonin 5-HT1A receptors, with EC50 values in the low nanomolar range. researchgate.net

Antagonism: As shown in Table 3, related arylpiperazine compounds have been characterized as pure antagonists at mu, delta, and kappa opioid receptors. nih.gov Their antagonist properties are confirmed in [³⁵S]GTPγS assays, where they block agonist-induced G-protein activation. nih.gov

Inverse Agonism/Antagonism: At the histamine H3 receptor, related compounds have been characterized as competitive antagonists and inverse agonists, meaning they not only block agonist activity but also reduce the receptor's basal, constitutive activity. nih.gov

This functional promiscuity underscores the utility of the (fluorophenoxy)propylpiperazine scaffold in medicinal chemistry, allowing for the fine-tuning of activity toward a desired pharmacological profile by modifying its substituent groups.

Monoamine Transporter Inhibition Assays (e.g., Dopamine Transporter)

The dopamine transporter (DAT) is a critical regulator of dopaminergic signaling in the brain, responsible for the reuptake of dopamine from the synaptic cleft. Inhibition of DAT can lead to increased extracellular dopamine levels, a mechanism of action for various therapeutic agents and research compounds. Phenylpiperazine derivatives, a class to which this compound belongs, have been widely explored for their affinity and inhibitory potency at monoamine transporters, including DAT.

Typically, the inhibitory activity of a compound at DAT is quantified using in vitro radioligand binding assays or uptake inhibition assays. These experiments would determine key parameters such as the half-maximal inhibitory concentration (IC50) or the inhibitory constant (Ki), providing a measure of the compound's potency. However, specific IC50 or Ki values for this compound at the dopamine transporter are not documented in the available scientific literature.

To illustrate the type of data that would be presented, a hypothetical data table is shown below.

Hypothetical Monoamine Transporter Inhibition Data

Compound Transporter Assay Type IC50 (nM) Ki (nM)
This compound Dopamine (DAT) Data Not Available Data Not Available Data Not Available
Serotonin (SERT) Data Not Available Data Not Available Data Not Available

Enzyme Inhibition Studies (e.g., Monoamine Oxidase B - MAO B)

Monoamine oxidase B (MAO-B) is a key enzyme involved in the metabolism of monoamine neurotransmitters, including dopamine. Inhibition of MAO-B can prevent the breakdown of dopamine, thereby increasing its availability in the brain. This mechanism is a therapeutic strategy in the management of Parkinson's disease. The piperazine scaffold is present in a number of compounds that have been investigated for their MAO inhibitory properties.

The inhibitory potential of a compound against MAO-B is typically assessed through in vitro enzyme inhibition assays, which measure the reduction in enzyme activity in the presence of the test compound. The results are commonly expressed as an IC50 value, indicating the concentration of the inhibitor required to reduce enzyme activity by 50%. Research into the specific interaction of this compound with MAO-B has not yielded published IC50 or Ki values.

A hypothetical data table is provided below to show how such findings would be displayed.

Hypothetical MAO-B Inhibition Data

Compound Enzyme Assay Type IC50 (µM) Ki (µM)
This compound MAO-B Data Not Available Data Not Available Data Not Available

Preclinical Efficacy Studies and Therapeutic Area Exploration in Vitro and in Vivo Non Human Models Only

Research on Antipsychotic Potential in Preclinical Paradigms

Arylpiperazine derivatives are frequently investigated for their antipsychotic potential, primarily due to their ability to modulate dopaminergic and serotonergic receptors. While direct studies on 1-[3-(4-Fluorophenoxy)propyl]piperazine are limited, research on related compounds highlights the promise of this chemical class.

For instance, the 1-piperazinecarboxamide derivative, FG5803, has been evaluated in comparative preclinical studies. nih.gov Receptor binding assays showed that FG5803 has a high affinity for serotonin (B10506) 5-HT2A receptors. nih.gov In rodent models, it demonstrated potent 5-HT2A receptor antagonism. nih.gov Behavioral studies in rats indicated a strong antagonistic effect on presynaptic dopaminergic autoreceptors with only a weak blockade of postsynaptic D2 receptors. nih.gov Notably, FG5803 was effective in reducing aggressive behavior and spontaneous exploratory activity in mice and rats without inducing catalepsy, a common side effect associated with typical antipsychotics. nih.gov These findings suggest that piperazine (B1678402) derivatives can exhibit an atypical antipsychotic profile, which is a desirable characteristic for modern antipsychotic drug candidates. nih.govnih.gov

Investigations into Antidepressant and Anxiolytic Activities

The piperazine moiety is a key component in many compounds developed for anxiety and depression. nih.gov Preclinical animal models, such as the elevated plus maze and forced swimming test, are standard paradigms for evaluating these effects.

Studies on novel phenylpiperazine derivatives have shown significant anxiolytic and antidepressant-like activities in mice. nih.govmdpi.com For example, the compound LQFM213, a piperazine derivative, demonstrated both anxiolytic and antidepressant-like effects that were suggested to involve the serotonergic pathway. nih.gov Another related compound, MCL0129, a potent and selective antagonist of the melanocortin-4 (MC4) receptor, reversed stress-induced anxiogenic-like effects in both mouse and rat models. documentsdelivered.com These studies underscore the therapeutic potential of the piperazine scaffold in developing new treatments for mood and anxiety disorders. nih.govnih.gov

Assessment of Antiparkinsonian Effects in Animal Models

The development of multi-target drugs for Parkinson's disease (PD) often incorporates the piperazine structure to achieve agonism at dopamine (B1211576) (D2/D3) and serotonin (5-HT1A) receptors. This multi-target approach is believed to address both motor and non-motor symptoms of PD. thieme-connect.com

In this context, a series of novel 1-(3-((6-fluoropyridin-3-yl)oxy)propyl)piperazine derivatives, which are structurally related to this compound, were synthesized and tested for their receptor activities. thieme-connect.com Several of these compounds showed a promising combination of D2 and 5-HT1A agonism. thieme-connect.com While specific in vivo animal model data for these particular compounds were not detailed, other dopamine agonists containing different chemical structures, such as (+)-4-propyl-9-hydroxynaphthoxazine (PHNO), have demonstrated high potency in reversing parkinsonian symptoms in primate models rendered parkinsonian with MPTP. nih.gov This highlights the utility of such compounds in preclinical PD research. nih.gov

Studies on Antihypoxic and Anticonvulsive Activities in Murine Models

The piperazine nucleus is a feature in various compounds screened for anticonvulsant properties. researchgate.net Preclinical screening for such activity typically involves maximal electroshock (MES), subcutaneous pentylenetetrazole (scPTZ), and 6 Hz seizure tests in mice.

While specific data on the anticonvulsant or antihypoxic activity of this compound is not available, studies on other 1,4-substituted piperazine derivatives have been conducted. researchgate.net For example, a series of 3-(chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives incorporating a 4-(4-fluorophenyl)piperazin-1-yl moiety showed notable activity. nih.gov The most active compound from this series demonstrated significant protection in both the MES and 6 Hz seizure tests, with a more favorable profile than the reference drug, valproic acid. nih.gov Another study on hybrid compounds containing pyrrolidine-2,5-dione and thiophene (B33073) rings linked to piperazine also identified derivatives with anticonvulsant activity in MES and 6 Hz models. nih.gov Information regarding antihypoxic activity for this class of compounds could not be found in the reviewed literature.

In Vitro and In Vivo Research on Antimicrobial Activities

The piperazine ring is recognized as a "privileged structure" in medicinal chemistry and has been incorporated into a wide array of agents targeting pathogenic microbes. nih.gov Its derivatives have been extensively synthesized and evaluated for antitubercular, antibacterial, and antifungal properties. researchgate.netnih.gov

Antitubercular Activity Studies

Numerous studies have explored piperazine derivatives as potential treatments for tuberculosis, including multi-drug resistant strains. nih.gov For instance, chiral 1,2,4-trisubstituted piperazines have been synthesized and screened for activity against Mycobacterium tuberculosis strain H37Rv. nih.gov While these studies confirm the potential of the piperazine scaffold, specific antitubercular testing results for this compound are not detailed in the available reports. nih.govnih.govmdpi.commdpi.com

Antibacterial and Antifungal Activity Studies

A broad range of N-alkyl and N-aryl piperazine derivatives have been synthesized and tested against various bacterial and fungal pathogens. nih.gov These studies often reveal significant activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. researchgate.netijcmas.com Antifungal activity has been assessed against species like Candida albicans and Aspergillus niger. researchgate.net

For example, one study screened a series of N,N′-disubstituted piperazines and found significant antibacterial activity, particularly against Gram-negative strains. mdpi.com Another investigation into hybrid heterocyclic molecules based on a 1-(4-fluorophenyl)piperazine (B120373) skeleton also reported moderate to good antibacterial activity for some of the synthesized compounds. researchgate.net Despite the extensive research into the antimicrobial properties of the piperazine class, specific data detailing the antibacterial or antifungal spectrum of this compound was not found. nih.govresearchgate.net

Table of Preclinical Findings for Structurally Related Piperazine Derivatives

Compound/ClassTherapeutic AreaKey Preclinical Findings (in non-human models)Reference
FG5803AntipsychoticPotent 5-HT2A receptor antagonism; reduced aggression and exploratory behavior in rodents without inducing catalepsy. nih.gov
LQFM213Antidepressant/AnxiolyticDemonstrated anxiolytic and antidepressant-like effects in mice, suggested to involve the serotonergic system. nih.gov
1-(3-((6-fluoropyridin-3-yl)oxy)propyl)piperazine derivativesAntiparkinsonianExhibited a combination of D2 and 5-HT1A receptor agonism in vitro, a desirable profile for Parkinson's disease. thieme-connect.com
3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dioneAnticonvulsantShowed significant protection in MES and 6 Hz seizure tests in mice. nih.gov
N,N′-disubstituted piperazinesAntibacterialDisplayed significant activity against Gram-negative bacteria, especially E. coli. mdpi.com

Exploration of Potential in Other Neurological Disorders

Extensive literature searches did not yield specific preclinical studies investigating the efficacy of this compound in the context of memory and learning deficits or epilepsy. The following sections reflect the absence of available data for this particular compound in these neurological domains.

There is currently no available scientific literature detailing preclinical in vitro or in vivo studies on the effects of this compound on memory and learning deficits. Consequently, no data on its potential efficacy in relevant animal models of cognitive impairment has been reported.

Similarly, no preclinical research has been published that evaluates the potential anticonvulsant properties of this compound. Investigations in established in vitro (e.g., brain slice models) or in vivo (e.g., chemically or electrically induced seizure models) non-human models of epilepsy have not been documented for this specific compound. Therefore, its profile as a potential anti-epileptic agent remains unexplored.

Advanced Drug Design and Development Considerations

Multi-Target Ligand Design Strategies

The conventional "one-target, one-drug" paradigm is increasingly being supplemented by the design of multi-target-directed ligands (MTDLs), which can modulate multiple biological targets simultaneously. This approach is considered particularly beneficial for complex multifactorial diseases like neurodegenerative disorders. The piperazine (B1678402) scaffold is a versatile component in the construction of MTDLs.

Strategies often involve molecular hybridization, where pharmacophores responsible for activity at different targets are combined into a single molecule. For instance, indolylpropyl-piperazine derivatives have been identified as potent serotonin (B10506) transporter (SERT) ligands. nih.gov By integrating this scaffold with moieties known to interact with other receptors, such as dopamine (B1211576) D2 receptors, researchers can create dual-action agents. nih.gov A common strategy involves using a flexible linker, like the propyl chain seen in 1-[3-(4-Fluorophenoxy)propyl]piperazine, to connect the distinct pharmacophoric elements, allowing for optimal interaction with each respective binding site.

A bioisosteric replacement approach is another key strategy. In a study focused on developing treatments for Parkinson's disease, researchers designed a series of 1-(3-((6-fluoropyridin-3-yl)oxy)propyl)piperazine derivatives. researchgate.net This design, structurally analogous to the core compound, aimed to create agents with combined agonistic activity at dopamine D2/D3 and serotonin 5-HT1A receptors. researchgate.net The results demonstrated that several compounds in the series exhibited this desired multi-target profile, highlighting the potential of this scaffold in MTDL design. researchgate.net

Compound ClassTargeted Receptors/EnzymesDesign StrategyReference
Piperazine-substituted chalconesMAOs, Cholinesterases, BACE-1Molecular Hybridization researchgate.net
Indolylpropyl-piperazine derivativesSERT, Dopamine D2Molecular Hybridization nih.gov
1-(3-((6-fluoropyridin-3-yl)oxy)propyl)piperazine derivativesDopamine D2/D3, 5-HT1ABioisosterism researchgate.net

Lead Optimization and Derivatization Approaches

For piperazine-containing scaffolds, derivatization can be approached in several ways:

Substitution on the Piperazine Ring: The secondary amine of the piperazine ring is a common site for modification. Attaching various aryl, heteroaryl, or alkyl groups can significantly alter the compound's pharmacological properties. Synthetic routes often involve the nucleophilic attack of a substituted piperazine onto a suitable electrophile or building the piperazine ring from precursors like aniline (B41778) and bis-(2-haloethyl)amine. mdpi.com

Modification of the Linker: The length and nature of the propyl chain can be altered to optimize the distance and orientation between the two terminal ring systems, which is crucial for receptor binding.

Substitution on the Phenyl Ring: Modifying the fluorophenoxy group by changing the position or type of substituent can fine-tune electronic and steric properties, influencing target affinity and metabolic stability. For example, in a series of related compounds, adding substituents to the phenylpropyl side chain was shown to modulate binding affinity for the dopamine (DAT) and serotonin (SERT) transporters. nih.gov

A key goal of lead optimization is to improve metabolic stability. In one study, the piperazine ring in a series of DAT inhibitors was replaced with a homopiperazine (B121016) or piperidine (B6355638) ring system. nih.gov While both replacements were tolerated at the target receptor, only the piperidine analogues showed improved metabolic stability, demonstrating how structural modifications can address specific pharmacokinetic liabilities. nih.gov

Derivatization SiteModification ExampleObjectiveReference
Phenylpropyl side chainAddition of fluoro or amino groupsModulate DAT/SERT binding affinity nih.gov
Alicyclic AmineReplacement of piperazine with piperidineImprove metabolic stability nih.gov
Piperazine NitrogenAttachment of various heterocyclic ringsEnhance receptor selectivity nih.gov

Strategies for Enhancing Receptor Selectivity

Receptor selectivity is paramount for minimizing off-target effects and improving the safety profile of a drug candidate. For compounds interacting with multiple receptor subtypes, such as dopamine or serotonin receptors, achieving selectivity for the desired target is a significant challenge.

One effective strategy involves exploring the chemical space around the core scaffold through systematic derivatization. Research on a series of molecules containing an aryl-piperazine fragment demonstrated that N-substitution on the piperazine ring can accommodate various heterocyclic rings, such as substituted indoles. nih.gov These modifications can significantly influence the affinity and selectivity for the dopamine D3 receptor over the closely related D2 subtype. nih.gov The study also revealed that the stereochemistry of the molecule is critical, with one enantiomer, (-)-10e, displaying substantially higher affinity and selectivity for the D3 receptor compared to its counterpart, (+)-10e. nih.gov

Similarly, derivatization of the side chain can also impart selectivity. In a study of phenylpropyl analogues, the introduction of a fluorine atom at the C2 position of the propyl chain resulted in a compound with high DAT binding affinity and good selectivity over SERT. nih.gov These findings underscore that subtle structural changes can lead to significant gains in receptor selectivity, a key goal in modern drug design.

In Vitro Metabolic Stability Assessment (e.g., Liver Microsome Stability)

Early assessment of metabolic stability is crucial to prevent the failure of drug candidates in later development stages. The in vitro liver microsomal stability assay is a standard high-throughput screen used for this purpose. nih.gov Liver microsomes are subcellular fractions that contain a high concentration of drug-metabolizing cytochrome P450 (CYP) enzymes, which are responsible for the Phase I metabolism of a majority of drugs. nih.govevotec.com

The assay involves incubating the test compound with liver microsomes (from human or other species like rat and mouse) in the presence of a necessary cofactor, NADPH, which initiates the metabolic reactions. evotec.com The concentration of the parent compound is monitored over time by LC-MS to determine its rate of disappearance. evotec.com The results are typically expressed as the percentage of compound remaining after a specific time or as an in vitro half-life (t½).

Compounds with a very short half-life in this assay are often flagged as having potentially high clearance and low oral bioavailability in vivo. nih.gov For example, a study on arylpiperazine derivatives used human liver microsomes to quantify metabolic stability and build predictive models. plos.org In another study, a specific compound showed high stability in human liver microsomes, with 72.6% remaining after 120 minutes, but was less stable in rat and mouse microsomes (16.7% and 27.5% remaining, respectively), indicating potential species differences in metabolism. researchgate.net

Compound/DerivativeSpeciesAssay ResultReference
Compound 12Human72.6% remaining after 120 min researchgate.net
Compound 12Rat16.7% remaining after 120 min researchgate.net
Compound 12Mouse27.5% remaining after 120 min researchgate.net
Fluoroethyltriazole 4aMurine78% remaining after 90 min nih.gov
Compound 34cNot Specifiedt½ = 159.7 minutes researchgate.net

Permeability Studies (e.g., PAMPA assay)

The ability of a drug to permeate biological membranes is a key determinant of its oral absorption. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a widely used in vitro tool in early drug discovery to predict passive permeability. evotec.com This non-cell-based assay measures the diffusion of a compound from a donor well, through a filter coated with an artificial lipid membrane, into an acceptor well. sigmaaldrich.comresearchgate.net

PAMPA is a high-throughput, cost-effective method that avoids the complexities of active transport, allowing compounds to be ranked based solely on their passive diffusion characteristics. evotec.com The results are expressed as an effective permeability coefficient (Pe). For ionizable compounds like this compound, permeability can be highly dependent on pH. Therefore, conducting PAMPA assays across a range of pH values can provide valuable insights into how a compound might be absorbed in different segments of the gastrointestinal tract. evotec.comnih.gov

Data from PAMPA studies can be correlated with data from more complex cell-based assays or in vivo studies. For instance, a specialized version of the assay, Skin-PAMPA, showed a good correlation with permeability data from ex vivo pig skin, supporting its use as a screening tool in formulation development. nih.gov This highlights the utility of artificial membrane assays in guiding the optimization of a compound's physicochemical properties to achieve better absorption.

Analytical and Spectroscopic Characterization Methods for 1 3 4 Fluorophenoxy Propyl Piperazine and Analogues

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the structure of 1-[3-(4-Fluorophenoxy)propyl]piperazine through fragmentation analysis. In electron ionization (EI-MS), the molecule is expected to produce a molecular ion peak (M⁺) corresponding to its molecular weight (238.3 g/mol ). molbase.com

The fragmentation pattern is predictable based on the structure of piperazine (B1678402) derivatives. researchgate.net Key fragmentation pathways for this compound likely include:

Alpha-cleavage: This is a characteristic fragmentation for amines, involving the cleavage of bonds adjacent to the nitrogen atoms in the piperazine ring. miamioh.edu

Cleavage of the propyl chain: Scission can occur at various points along the three-carbon chain connecting the fluorophenoxy and piperazine moieties.

Piperazine ring fragmentation: The ring itself can break apart, leading to characteristic ions.

These fragmentation patterns allow for the unambiguous identification of the compound and its analogues, even in complex matrices. Gas chromatography coupled with mass spectrometry (GC-MS) is a frequently used technique for the identification of piperazine derivatives. researchgate.net

Table 1: Predicted Mass Spectrometry Fragmentation for this compound
Fragment StructureProposed Fragmentation Pathwaym/z (Mass-to-Charge Ratio)
[C13H19FN2O]⁺Molecular Ion (M⁺)238
[C7H6FO]⁺Cleavage of the O-C bond of the propyl chain111
[C6H13N2]⁺Cleavage of the C-N bond of the propyl chain113
[C4H9N2]⁺Fragmentation of the piperazine ring85
[C4H8N]⁺Alpha-cleavage at the piperazine ring70

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is indispensable for the structural confirmation of this compound. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. researchgate.net

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the spectrum would exhibit distinct signals for the aromatic protons, the propyl chain protons, and the piperazine ring protons. The protons on the para-substituted fluorophenyl ring typically appear as two doublets or a multiplet. The methylene (B1212753) protons of the propyl chain would present as multiplets, while the piperazine ring protons often show broad signals due to conformational exchange at room temperature. researchgate.net

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum for this compound would show characteristic signals for the aromatic carbons (with the carbon bonded to fluorine showing a distinct C-F coupling), the aliphatic carbons of the propyl chain, and the carbons of the piperazine ring.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
AssignmentPredicted ¹H NMR Shift (ppm)Predicted ¹³C NMR Shift (ppm)
Aromatic CH (ortho to F)~6.9-7.1~116 (d, J ≈ 23 Hz)
Aromatic CH (meta to F)~6.8-6.9~115 (d, J ≈ 8 Hz)
Aromatic C-F-~157 (d, J ≈ 240 Hz)
Aromatic C-O-~155
O-CH₂~4.0 (t)~66
-CH₂- (middle of propyl)~1.9 (m)~27
N-CH₂ (propyl)~2.5 (t)~57
Piperazine CH₂ (adjacent to N-propyl)~2.6 (br s)~53
Piperazine CH₂ (adjacent to NH)~2.9 (br s)~45
Piperazine NHVariable (br s)-

*d = doublet, t = triplet, m = multiplet, br s = broad singlet. Coupling constants (J) are approximate.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantitative Analysis

HPLC is a cornerstone technique for separating this compound from impurities and for performing quantitative analysis. researchgate.net Reversed-phase HPLC (RP-HPLC) is commonly used for the analysis of piperazine derivatives. unodc.org

The presence of the fluorophenyl group provides a chromophore, allowing for detection using a UV or diode-array detector (DAD). However, the basic nature of the piperazine moiety can lead to poor peak shape (tailing) on standard silica-based C18 columns. This can be mitigated by using end-capped columns, adding modifiers like triethylamine (B128534) to the mobile phase, or using a buffer to control the pH. While simple piperazine is poorly retained on C18 columns, the significant lipophilicity of the fluorophenoxypropyl substituent in the title compound should allow for adequate retention. researchgate.netresearchgate.net

Table 3: Typical HPLC Conditions for Analysis of Piperazine Analogues
ParameterConditionReference
ColumnReversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) jocpr.com
Mobile PhaseAcetonitrile (B52724)/Methanol/Water mixture with modifiers (e.g., diethylamine, phosphoric acid, ion-pairing agents) researchgate.netjocpr.com
DetectionUV/Photodiode Array (PDA) at a wavelength appropriate for the chromophore (e.g., ~230-270 nm) jocpr.com
Flow Rate1.0 mL/min jocpr.com
TemperatureAmbient or controlled (e.g., 35°C) jocpr.com

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound would display characteristic absorption bands corresponding to its structural features.

Key expected absorptions include:

N-H Stretch: A moderate absorption from the secondary amine in the piperazine ring. niscpr.res.in

C-H Stretches: Absorptions for both aromatic C-H bonds (above 3000 cm⁻¹) and aliphatic C-H bonds (below 3000 cm⁻¹). niscpr.res.in

C=C Stretch: Aromatic ring stretching vibrations.

C-O-C Stretch: A strong band characteristic of the aryl ether linkage.

C-N Stretch: Aliphatic amine C-N stretching vibrations.

C-F Stretch: A strong, characteristic absorption for the carbon-fluorine bond.

Table 4: Characteristic FTIR Absorption Bands for this compound
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
N-H (secondary amine)Stretching3200 - 3400
Aromatic C-HStretching3000 - 3100
Aliphatic C-HStretching2850 - 2960
Aromatic C=CStretching1500 - 1600
C-FStretching1150 - 1250
C-O-C (Aryl Ether)Asymmetric Stretching1200 - 1275
C-N (Aliphatic Amine)Stretching1020 - 1250

Derivatization Strategies for Enhanced Detection in Analytical Assays

For trace analysis or when analyzing analogues lacking a strong chromophore, derivatization is a crucial strategy to enhance detection sensitivity and improve chromatographic performance. jocpr.com The secondary amine of the piperazine ring is the primary target for derivatization. jocpr.com

Derivatization can be employed to:

Introduce a Chromophore: Reagents like 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) react with the piperazine amine to form a stable, UV-active derivative, enabling low-level detection with standard HPLC-UV systems. researchgate.netjocpr.comjocpr.com

Introduce a Fluorophore: Reagents such as dansyl chloride can be used to create highly fluorescent derivatives, allowing for extremely sensitive detection by HPLC with fluorescence detection. researchgate.net

Improve Volatility for GC: For GC-MS analysis, perfluoroacylation with reagents like trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA) can improve the volatility and thermal stability of piperazine compounds, leading to better chromatographic resolution and peak shape. auburn.edu

This approach is particularly valuable for quantitative analysis in biological matrices or for detecting low-level impurities. jocpr.comresearchgate.net

Table 5: Common Derivatization Reagents for Piperazine Analysis
Derivatizing AgentAbbreviationTarget AnalyteAnalytical AdvantageReference
4-chloro-7-nitrobenzofuranNBD-ClPiperazine (secondary amine)Forms UV-active derivative for HPLC-UV jocpr.comjocpr.com
Dansyl chloride-Piperazine (secondary amine)Forms fluorescent derivative for HPLC-FLD researchgate.net
Pentafluoropropionic anhydridePFPAPiperazine (secondary amine)Increases volatility and improves peak shape for GC-MS auburn.edu
Anthraquinone-2-sulfonyl chlorideASCPiperazine (secondary amine)Forms UV-active derivative for HPLC-UV researchgate.net

Future Directions and Research Perspectives

Rational Design of Next-Generation Analogues with Tailored Pharmacological Profiles

The rational design of new analogues based on the 1-[3-(4-Fluorophenoxy)propyl]piperazine core is a primary avenue for future research. This approach involves systematic chemical modifications to optimize affinity and selectivity for specific biological targets. Structure-activity relationship (SAR) studies on related compounds have demonstrated that even minor structural changes can profoundly impact pharmacological activity.

Future design strategies will likely focus on:

Modification of the Aryl Moiety: Replacing the 4-fluorophenoxy group with other substituted aromatic or heteroaromatic systems could modulate receptor binding profiles. For instance, studies on related arylpiperazine derivatives have shown that introducing different substituents on the phenyl ring can alter selectivity for dopamine (B1211576) (D2, D3) and serotonin (B10506) (5-HT1A) receptors, which is crucial for developing treatments for conditions like Parkinson's disease. thieme-connect.comthieme-connect.comresearchgate.net

Alterations to the Piperazine (B1678402) Ring: Substituting the second nitrogen atom of the piperazine ring with various lipophilic or polar fragments can influence pharmacokinetic properties and target engagement. Research on N-arylpiperazine conjugates has indicated that such modifications are critical for enhancing antimycobacterial activity. mdpi.com

Varying the Propyl Linker: Adjusting the length and rigidity of the three-carbon chain connecting the phenoxy and piperazine moieties can optimize the spatial orientation of the molecule for improved interaction with receptor binding pockets.

These targeted modifications, guided by SAR insights, aim to create next-generation compounds with highly specific pharmacological profiles, potentially leading to drugs with enhanced efficacy.

Compound/Derivative Class Structural Modification Observed Impact on Pharmacological Profile Potential Therapeutic Area
Pyridyl AlkylarylpiperazinesReplacement of 1-(benzo[b]thiophen-4-yl)piperazine with 4-(piperazin-1-yl)-1H-indoleExhibited high efficacy as a D2/D3 partial agonist and potent 5-HT1A full agonist thieme-connect.comthieme-connect.comParkinson's Disease
Phenylpiperazine derivatives of 1,2-BenzothiazineIntroduction of a 1-(3,4-dichlorophenyl)piperazine substituentEnhanced cytotoxic activity against breast adenocarcinoma cell lines nih.govOncology
N-(Substituted phenyl)-piperazine ConjugatesIntroduction of a 3-CF3-phenylcarbamoyloxy fragmentImproved in vitro activity against mycobacterium strains mdpi.comInfectious Diseases
FPMINT AnaloguesHalogen substitution on the fluorophenyl moiety next to the piperazine ringEssential for inhibitory effects on human Equilibrative Nucleoside Transporters (ENT1 and ENT2) frontiersin.orgVarious (related to nucleoside transport)

Exploration of Novel Therapeutic Indications based on Polypharmacology

Polypharmacology, the ability of a single compound to interact with multiple biological targets, is an increasingly important concept in drug discovery. The this compound scaffold is a prime candidate for this approach, as its derivatives have shown affinity for a range of receptors, including dopaminergic, serotonergic, and sigma (σ) receptors. thieme-connect.comthieme-connect.comnih.gov

Future research should focus on systematically characterizing the broader target profile of this compound and its analogues to identify novel therapeutic opportunities.

Central Nervous System (CNS) Disorders: The known interaction of related compounds with D2, D3, and 5-HT1A receptors suggests potential applications in treating complex psychiatric and neurodegenerative disorders beyond Parkinson's disease, such as depression, anxiety, and schizophrenia. thieme-connect.com

Oncology: Sigma receptors, particularly the σ2 subtype, are overexpressed in various human tumors. nih.gov The development of radiolabeled analogues like 1-([4-methoxy-11C]3,4-Dimethoxyphenethyl)-4-[3-(4-fluorophenyl)propyl]piperazine ([11C]SA5845) for PET imaging highlights the potential for this scaffold in both cancer diagnostics and therapy. nih.gov Further exploration could lead to analogues designed to deliver cytotoxic agents specifically to tumor cells.

Infectious Diseases: The demonstrated antimycobacterial effects of certain N-arylpiperazine derivatives suggest that the broader class of compounds could be a source of new anti-infective agents. mdpi.com

By embracing a polypharmacological perspective, researchers can move beyond the "one-target, one-drug" paradigm and explore the potential of these compounds to treat complex diseases where multiple pathways are involved.

Integration of Advanced Computational Drug Discovery Techniques

Modern drug discovery heavily relies on computational methods to accelerate the design and optimization process. Integrating these techniques is crucial for efficiently exploring the vast chemical space around the this compound scaffold.

Key computational approaches to be employed include:

Molecular Docking: These simulations can predict the binding orientation and affinity of novel analogues within the active sites of target proteins. This information is invaluable for understanding SAR and prioritizing compounds for synthesis. Molecular docking has been successfully used to study how related phenylpiperazine derivatives bind to targets like the DNA-Topo II complex in cancer research. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish mathematical relationships between the chemical structures of compounds and their biological activities. 3D-QSAR models, for example, have been used to guide the synthesis of piperazine-containing 1,3,5-triazine derivatives with potent antiviral activity. mdpi.com

Pharmacophore Modeling: This technique identifies the essential three-dimensional arrangement of chemical features necessary for biological activity, providing a blueprint for designing new molecules with desired pharmacological properties.

These computational tools can significantly reduce the time and cost associated with drug development by enabling a more focused and rational approach to analogue design.

Development of Robust Preclinical Evaluation Models

As novel analogues with tailored pharmacological profiles are developed, robust and relevant preclinical models will be essential for their evaluation. The complexity of conditions like neurodegenerative diseases and cancer requires sophisticated models that can accurately predict clinical outcomes.

Future efforts in this area should include:

Advanced Cell-Based Assays: Moving beyond simple receptor binding assays to functional assays in disease-relevant human cell lines, including primary cells and induced pluripotent stem cell (iPSC)-derived models. For example, evaluating anticancer derivatives on both cancerous (e.g., MCF7) and non-tumorigenic (e.g., MCF10A) cell lines provides crucial information on selectivity. nih.gov

Genetically Engineered Animal Models: Utilizing animal models that more accurately replicate the genetic and pathological features of human diseases. For instance, testing novel CRF1 receptor antagonists in genetic models of high alcohol preference provides strong evidence for their potential efficacy in treating alcohol dependence. nih.gov

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Developing models to understand the relationship between drug concentration, target engagement, and biological effect over time. Studies on how piperazine derivatives affect the pharmacokinetics of other drugs, such as paclitaxel, demonstrate the importance of understanding these interactions for potential co-administration. semanticscholar.orgnih.gov

The development of these predictive preclinical models is critical for translating promising compounds from the laboratory to clinical trials.

Investigation of Synergistic Effects with Established Therapeutic Agents

Combination therapy is a cornerstone of treatment for many complex diseases, including cancer and infectious diseases. Investigating the potential of this compound and its analogues to work synergistically with existing drugs could open up new therapeutic strategies.

Potential areas for investigation include:

Oncology: Combining novel piperazine derivatives with standard chemotherapeutic agents like doxorubicin or paclitaxel. Research has shown that some piperazine derivatives can inhibit P-glycoprotein (P-gp), a transporter that causes multidrug resistance, thereby enhancing the bioavailability and efficacy of anticancer drugs. nih.govsemanticscholar.orgnih.gov

Neuropsychiatric Disorders: Exploring combinations with existing antidepressants or antipsychotics. A compound with a complementary mechanism of action could allow for lower doses of each drug, potentially reducing side effects while maintaining or improving therapeutic outcomes.

Infectious Diseases: Combining new antimycobacterial piperazine derivatives with existing antibiotics to overcome resistance mechanisms or achieve a more potent bactericidal effect.

Systematic preclinical studies are needed to identify promising drug combinations and elucidate the mechanisms underlying their synergistic effects. This approach could lead to more effective and durable treatment regimens for a variety of challenging diseases.

Q & A

Q. What are the standard synthetic routes for preparing 1-[3-(4-Fluorophenoxy)propyl]piperazine and its derivatives?

Methodological Answer: The synthesis typically involves nucleophilic substitution or alkylation reactions. For example:

  • Step 1: React 4-fluorophenol with 1,3-dibromopropane in the presence of a base (e.g., K₂CO₃) to form 3-(4-fluorophenoxy)propyl bromide .
  • Step 2: Couple the intermediate with piperazine via an SN2 mechanism in polar aprotic solvents (e.g., DMF or acetonitrile) under reflux .
  • Purification: Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization. Monitor reaction progress via TLC (Rf ~0.5 in 1:8 ethyl acetate/hexane) .

Q. How is the purity and structural integrity of the compound validated in laboratory settings?

Methodological Answer:

  • Purity: Assessed via HPLC (C18 column, acetonitrile/water gradient) or GC-MS (for volatile derivatives) .
  • Structural Confirmation:
    • ¹H/¹³C NMR: Key signals include aromatic protons (δ 6.8–7.3 ppm for fluorophenyl), piperazine CH₂ (δ 2.4–3.5 ppm), and propyl linker (δ 1.6–4.2 ppm) .
    • Mass Spectrometry: Molecular ion peaks (e.g., [M+H]⁺ at m/z 279 for the base compound) .

Advanced Research Questions

Q. How do structural modifications at the piperazine ring or fluorophenoxy group influence binding to neurotransmitter transporters?

Methodological Answer:

  • Substitution Effects:
    • Piperazine N-Alkylation: Adding hydrophobic groups (e.g., benzyl) enhances dopamine transporter (DAT) affinity by 2–5-fold, as seen in analogs with Ki < 10 nM .
    • Fluorophenyl Position: Para-fluorine optimizes serotonin transporter (SERT) binding due to electronegativity and steric compatibility, while meta-substitution reduces affinity by ~50% .
  • Experimental Design: Use radioligand displacement assays (³H-WIN35428 for DAT, ³H-citalopram for SERT) .

Q. What strategies improve the metabolic stability of fluorophenoxy-substituted piperazine derivatives?

Methodological Answer:

  • Cytochrome P450 Inhibition: Introduce bulky substituents (e.g., trifluoromethyl) at the piperazine N-position to block oxidative metabolism .
  • Prodrug Approaches: Mask the piperazine nitrogen with acetyl or carbamate groups, which hydrolyze in vivo .
  • In Vitro Stability Assays: Incubate compounds with liver microsomes (human/rat) and measure half-life via LC-MS/MS .

Q. How can researchers resolve contradictory data on the compound’s solubility and bioavailability?

Methodological Answer:

  • Solubility Enhancement:
    • Use co-solvents (e.g., PEG 400) or cyclodextrin complexation for in vitro assays .
    • Salt formation (e.g., hydrochloride) increases aqueous solubility by 3–5× .
  • Bioavailability Testing: Perform pharmacokinetic studies in rodent models with oral/intravenous administration. Measure Cmax and AUC0–24h .

Key Research Considerations

  • Safety: Handle with nitrile gloves and under fume hoods due to potential skin/eye irritation (NFPA Health Rating: 2) .
  • Stability: Store at -20°C in anhydrous DMSO or sealed vials to prevent hydrolysis .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.